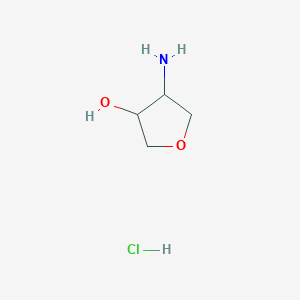

4-Aminotetrahydrofuran-3-ol hydrochloride

説明

特性

IUPAC Name |

4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625945 | |

| Record name | 4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311313-87-7, 352534-77-1 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Chiral Building Block

An In-depth Technical Guide to the Synthesis of cis-4-Aminotetrahydrofuran-3-ol Hydrochloride

cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, combined with the stereospecific cis-orientation of its amino and hydroxyl functional groups, makes it an invaluable synthon for introducing chirality and specific hydrogen bonding capabilities into complex molecules. These 1,2-amino alcohol motifs are key structural components in a wide array of biologically active compounds, including antiviral agents, enzyme inhibitors, and other therapeutics.[1]

The primary challenge in synthesizing this molecule lies in the precise control of stereochemistry at the C3 and C4 positions to exclusively obtain the desired cis diastereomer. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and analytical characterization necessary for the successful laboratory-scale synthesis of this important intermediate. It is designed for researchers and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic approach to cis-4-aminotetrahydrofuran-3-ol involves simplifying the target molecule to more accessible precursors. The key disconnection points are the carbon-nitrogen and carbon-oxygen bonds, suggesting that the core challenge is the stereoselective installation of the amine and alcohol functionalities onto a pre-existing or concurrently formed tetrahydrofuran ring.

Diagram 1: Retrosynthetic Analysis A high-level overview of the synthetic strategy.

Caption: Retrosynthetic pathway for cis-4-Aminotetrahydrofuran-3-ol.

The most prevalent strategies involve:

-

Stereoselective Reduction of a Ketone Precursor: This involves the reduction of a 4-amino-substituted tetrahydrofuran-3-one. The stereochemical outcome is directed by the choice of reducing agent and the steric influence of the adjacent amino group.

-

Diastereoselective Hydrogenation of a Furan Precursor: Beginning with a suitably substituted furan, catalytic hydrogenation can reduce the double bonds of the ring. The cis stereochemistry is often favored due to the catalyst adsorbing to one face of the molecule.[2]

-

Ring-Opening of an Epoxide: A common and powerful method for installing 1,2-amino alcohol functionality involves the nucleophilic attack of an amine (or azide as a precursor) on an epoxide. The stereochemistry is well-defined by the epoxide's configuration.

This guide will focus on a practical and scalable approach involving the stereoselective hydrogenation of a protected aminofuran derivative, a method alluded to in industrial process development literature.[2]

Synthetic Pathway: From Furan to the Target Molecule

This pathway leverages a protected aminofuran precursor, which undergoes catalytic hydrogenation to establish the tetrahydrofuran ring and the desired cis stereochemistry, followed by reduction of an ester group and final deprotection.

Diagram 2: Overall Synthetic Workflow A step-by-step visualization of the synthesis.

Caption: A conceptual workflow for the synthesis of the target molecule.

Part 1: Stereoselective Hydrogenation

The critical step in this synthesis is the catalytic hydrogenation of a furan derivative. The choice of catalyst and reaction conditions is paramount for achieving high cis diastereoselectivity. Rhodium on carbon (Rh/C) has been shown to be effective for this transformation, particularly when performed under acidic conditions which can enhance the reaction rate and selectivity.[2]

Experimental Protocol: Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate (1.0 eq).

-

Solvent and Catalyst: Add methanol as the solvent and 5% Rhodium on Carbon (Rh/C) catalyst (typically 2-6 wt% based on the starting material).[2]

-

Acidification: Add a catalytic amount of hydrochloric acid (HCl, e.g., 1-5 mol%).[2] This has been shown to significantly improve yield and reaction rate.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 30-50 bar.

-

Reaction: Heat the mixture to 25-35 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by GC or HPLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, methyl cis-4-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylate, which can be used in the next step with or without further purification.

Data Summary: Hydrogenation Conditions

| Parameter | Value | Rationale & Insights |

| Catalyst | 5% Rh/C or Rh/Alox | Rhodium is highly effective for furan ring saturation. The support (carbon or alumina) can influence activity. |

| H₂ Pressure | 20-50 bar | Higher pressure increases the rate of reaction by increasing the concentration of dissolved hydrogen. |

| Temperature | 25-35 °C | Mild temperatures are sufficient and prevent potential side reactions or degradation. |

| Additive | 1-5 mol% HCl | The acid additive protonates the substrate, activating it towards hydrogenation and leading to significantly higher yields (up to 99%).[2] |

| Yield | 80-99% | Highly dependent on catalyst loading, pressure, and the presence of an acid additive.[2] |

Note: The synthesis described in the provided patent TW202400568A targets a 2-carboxylic ester derivative. A direct synthesis for the 3-ol would ideally start from a 4-aminofuran-3(2H)-one precursor, which would be reduced to the target molecule. However, adapting the hydrogenation principles from this patent provides a strong basis for achieving the desired cis-stereochemistry on the tetrahydrofuran ring.

Part 2: Functional Group Transformations and Deprotection

Following the establishment of the core ring structure and stereochemistry, subsequent steps would involve the reduction of the ester to an alcohol and removal of the Boc protecting group. The final step is the formation of the hydrochloride salt to improve stability and crystallinity.

Experimental Protocol: Reduction and Deprotection

-

Ester Reduction (Conceptual): Dissolve the crude product from the previous step in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in portions. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Boc Deprotection: After quenching the reduction, the Boc group can be removed under acidic conditions. This is conveniently done by treating the intermediate with a solution of HCl in a solvent like methanol or dioxane.

-

Salt Formation and Isolation: The addition of HCl not only removes the Boc group but also forms the hydrochloride salt of the free amine. The product often precipitates from the reaction mixture upon cooling or the addition of a less polar co-solvent (e.g., diethyl ether).

-

Purification: The precipitated solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[3][4]

Characterization and Quality Control

Confirming the identity, purity, and stereochemistry of the final product is crucial.

-

NMR Spectroscopy:

-

¹H NMR: The most powerful tool for confirming the cis stereochemistry is the analysis of proton-proton coupling constants (³J). For a cis relationship between H3 and H4, the vicinal coupling constant (³J₃,₄) is typically in the range of 3-6 Hz. A trans relationship would show a much larger coupling constant (10-13 Hz).[5] The spectrum will also show characteristic peaks for the protons on the tetrahydrofuran ring and the absence of the Boc group's tert-butyl signal.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, consistent with the expected structure.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric excess if an enantioselective synthesis was performed.[6]

Safety and Handling

-

Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using certified equipment in a well-ventilated area. Hydrogen gas is extremely flammable. Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction and should be handled with care (e.g., filtered under a nitrogen blanket and kept wet).

-

Reagents: Reducing agents like LiAlH₄ are water-reactive and must be handled under anhydrous conditions. Strong acids like HCl are corrosive.

-

Solvents: Solvents such as methanol and tetrahydrofuran (THF) are flammable.[7][8] THF can also form explosive peroxides upon prolonged storage and should be tested before use.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.

Conclusion

The synthesis of cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a challenging yet achievable goal that hinges on precise stereochemical control. The catalytic hydrogenation of a furan-based precursor represents a robust and scalable strategy, with the diastereoselectivity being highly influenced by the choice of catalyst and the presence of acidic additives. Careful execution of the reaction protocol and rigorous analytical characterization are essential to ensure the production of this high-value building block for pharmaceutical research and development.

References

- Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. Google Patents.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

-

trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712. PubChem. Available at: [Link]

- Processes for the preparation of cis-4-[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.

-

Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. Available at: [Link]

-

4-aminotetrahydrofuran-3-ol hydrochloride (1311313-87-7). Chemchart. Available at: [Link]

-

(3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2. PubChem. Available at: [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Available at: [Link]

-

Synthesis of 3‐Aminotetrahydrofurans and Tetrahydrofuro[2,3‐b]furans by Gold‐Catalyzed Cyclization of 3‐Aminopent‐4‐yn‐1‐ols. ResearchGate. Available at: [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

-

¹H NMR characteristic identification of compounds 3 ( ), 4 ( ), and 5 (∆). ResearchGate. Available at: [Link]

-

Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. National Institutes of Health (NIH). Available at: [Link]

-

Enantioselective synthesis of tetrahydrofuran spirooxindoles via domino oxa-Michael/Michael addition reaction using a bifunctional squaramide catalyst. Royal Society of Chemistry. Available at: [Link]

-

Safety Data Sheet: Tetrahydrofuran. Carl ROTH. Available at: [Link]

-

Stereoselective Synthesis of 3-Alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (±)-Paulownin. ResearchGate. Available at: [Link]

- Preparation method of cis-4-methylcyclohexylamine. Google Patents.

-

Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. MDPI. Available at: [Link]

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google Patents [patents.google.com]

- 3. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]

- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

- 6. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs | MDPI [mdpi.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Data of (3S,4R)-4-Aminotetrahydrofuran-3-ol Hydrochloride

Introduction

(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted tetrahydrofuran ring with both amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex biologically active molecules. The precise stereochemistry of this compound—trans orientation of the amino and hydroxyl groups—plays a crucial role in its interaction with biological targets. Accurate structural elucidation and confirmation are paramount, and a comprehensive analysis of its spectral data is the cornerstone of this process.

This guide provides a detailed predictive analysis of the spectral data for (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. Furthermore, this document outlines the experimental protocols for acquiring this data, offering insights into the causal relationships behind methodological choices, thereby ensuring a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

The structure of (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride presents several key features that will manifest in its spectral data. The tetrahydrofuran ring provides a scaffold with protons and carbons in distinct chemical environments. The presence of electronegative oxygen and nitrogen atoms will significantly influence the chemical shifts of nearby nuclei. The hydrochloride form means the primary amine is protonated to an ammonium salt (-NH₃⁺), which has characteristic spectroscopic properties.

Caption: Molecular structure of (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride.

The following sections will detail the predicted spectral characteristics arising from this structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and stereochemistry of protons in a molecule.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~4.3 - 4.5 | m | J₃,₄, J₃,₂ₐ, J₃,₂ₑ |

| H4 | ~3.8 - 4.0 | m | J₄,₃, J₄,₅ₐ, J₄,₅ₑ |

| H2a, H2b | ~4.0 - 4.2 | m | J₂,₃, J₂,₂ |

| H5a, H5b | ~3.9 - 4.1 | m | J₅,₄, J₅,₅ |

| OH | Broad, variable | s | - |

| NH₃⁺ | Broad, variable (~7.5-9.0) | s | - |

Interpretation and Rationale

-

Chemical Shifts: The protons on the tetrahydrofuran ring (H2, H3, H4, H5) are all deshielded due to their proximity to the electronegative oxygen atom in the ring and the hydroxyl and ammonium substituents. Protons on carbons bearing these substituents (H3 and H4) are expected to be the most downfield. The protons on C2 and C5, being adjacent to the ring oxygen, will also be in the 3.8-4.5 ppm range.

-

Multiplicity and Coupling: The trans relationship between the hydroxyl and ammonium groups will dictate the coupling constants between H3 and H4. A trans-diaxial relationship would typically result in a large coupling constant (8-10 Hz), while a trans-diequatorial or axial-equatorial relationship would result in smaller couplings (2-5 Hz). The exact conformation of the tetrahydrofuran ring, which is flexible, will influence these values. Each of the ring protons will exhibit complex multiplicity (m) due to coupling with its geminal and vicinal neighbors.

-

Labile Protons (OH and NH₃⁺): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding and chemical exchange.[1] In a protic solvent like D₂O, these signals will exchange with deuterium and disappear from the spectrum. In an aprotic solvent like DMSO-d₆, they will appear as broad singlets. The ammonium protons are expected to be significantly downfield due to the positive charge.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for observing the carbon-bound protons without interference from labile protons, while DMSO-d₆ will allow for the observation of the OH and NH₃⁺ protons.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

A standard single-pulse experiment is typically sufficient.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

An appropriate number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the residual solvent peak (e.g., HOD at ~4.79 ppm in D₂O or DMSO at ~2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~70 - 75 |

| C4 | ~55 - 60 |

| C2 | ~70 - 75 |

| C5 | ~65 - 70 |

Interpretation and Rationale

-

Chemical Shifts: All four carbons of the tetrahydrofuran ring are expected to resonate in the downfield region of the spectrum due to the influence of the electronegative oxygen and nitrogen atoms.[2]

-

C3 and C2: The carbons bearing or adjacent to the hydroxyl group (C3) and the ring oxygen (C2) are expected to be the most deshielded, appearing in the 70-75 ppm range.

-

C4: The carbon attached to the electron-withdrawing ammonium group (C4) will also be downfield, predicted in the 55-60 ppm range.

-

C5: This carbon, being adjacent to the ring oxygen, will be deshielded and is predicted to appear around 65-70 ppm.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The same solvents as for ¹H NMR can be used.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-100 ppm, or broader if other functional groups were present) is necessary.

-

A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

Predicted Mass Spectrum Data

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique for this polar, pre-charged molecule.[3]

-

Molecular Ion: The free base, (3S,4R)-4-Aminotetrahydrofuran-3-ol, has a molecular weight of 103.12 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 104.1.

-

Major Fragments: Fragmentation can be induced in the mass spectrometer. Common fragmentation pathways for similar molecules include:

-

Loss of water (-18): m/z 86

-

Loss of ammonia (-17): m/z 87

-

Ring opening and subsequent fragmentation: This can lead to a variety of smaller fragments.

-

Interpretation and Rationale

The choice of ESI is based on its nature as a "soft" ionization technique, which is ideal for polar and thermally labile molecules, minimizing fragmentation during the ionization process and ensuring the observation of the molecular ion.[3] The presence of a basic nitrogen atom makes positive ion mode highly effective. The predicted fragmentation patterns are based on the common losses of small, stable neutral molecules from the functional groups present.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of formic acid to ensure protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition Parameters:

-

The instrument is operated in positive ion mode.

-

The sample is introduced via direct infusion or through an LC system.

-

The mass range is set to scan for the expected molecular ion and fragments (e.g., m/z 50-200).

-

Collision-induced dissociation (CID) can be used to generate fragment ions for structural confirmation.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |

| ~2960, ~2870 | C-H stretch | Alkane (tetrahydrofuran ring) |

| ~1600 - 1500 | N-H bend | Ammonium (NH₃⁺) |

| ~1100 - 1050 | C-O stretch | Ether and secondary alcohol |

Interpretation and Rationale

-

O-H and N-H Stretching: The most prominent features in the IR spectrum will be the broad absorption bands in the high-frequency region. The O-H stretch of the alcohol will appear as a broad band due to hydrogen bonding. The N-H stretching vibrations of the ammonium group will also be broad and will overlap with the O-H stretch.[4]

-

C-H Stretching: The C-H stretching of the sp³-hybridized carbons in the tetrahydrofuran ring will appear just below 3000 cm⁻¹.

-

N-H Bending: The bending vibration for the ammonium group is expected in the 1600-1500 cm⁻¹ region.

-

C-O Stretching: Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching of the ether and the secondary alcohol will be present.[5]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[6]

-

Sample Preparation: A small amount of the solid (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition:

-

A background spectrum of the clean ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is collected over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectral data for (3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are based on established spectroscopic principles and analysis of similar molecular structures. By following the detailed experimental protocols and understanding the rationale behind the spectral interpretations, researchers can confidently characterize this and related compounds. The synergistic use of these four spectroscopic techniques provides a robust and self-validating framework for the unambiguous structural elucidation of complex organic molecules, which is an indispensable component of modern drug discovery and development.

References

- Dole, M. (1968). Electrospray Ionization (ESI) is a soft ionization technique extensively used for production of gas phase ions (without fragmentation) of thermally labile large supramolecules. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

StackExchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

- Forrest, T., Rabine, J.-P., & Rouillard, M. (2011). Organic Spectroscopy Workbook. Wiley.

-

Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

PubMed. (2012). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACS Publications. (2012). Unraveling the Mechanism of Electrospray Ionization. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Christiansen, M. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. Available at: [Link]

-

Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

-

PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. Available at: [Link]

-

Semantic Scholar. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. Available at: [Link]

-

PubMed Central. (2016). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Available at: [Link]

- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

LibreTexts Chemistry. (2021). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of Mass Spectra. Available at: [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

-

PubMed Central. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Available at: [Link]

-

ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Supreme Science. (2014). How to Prepare an NMR Sample [Video]. YouTube. Available at: [Link]

-

University of Crete. (n.d.). Basics of NMR spectroscopy 1 Introduction. Available at: [Link]

-

TRI Princeton. (2024). An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. Available at: [Link]

-

LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ACS Publications. (n.d.). Educational Applications of Infrared and Raman Spectroscopy: A Comparison of Experiment and Theory. Available at: [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley.

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Save My Exams. (n.d.). 13C NMR spectrum. Available at: [Link]

- Larkin, P. J. (2011).

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

PubMed Central. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Available at: [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

-

MDPI. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Strategic Application of 4-Aminotetrahydrofuran-3-ol Hydrochloride in Drug Discovery

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the utility and mechanistic potential of the 4-Aminotetrahydrofuran-3-ol hydrochloride scaffold. It is crucial to establish from the outset that this compound is not an end-user therapeutic agent with a defined mechanism of action. Instead, its significance lies in its role as a versatile and stereochemically rich building block—a foundational scaffold for constructing complex pharmaceutical agents across diverse therapeutic areas.

This document will elucidate the core value of this scaffold by examining the established mechanisms of action of key drug classes synthesized from it and related derivatives. We will explore how the structural and electronic properties of the aminotetrahydrofuran motif contribute to potent and selective biological activity, providing a rationale for its application in modern drug design.

Part 1: The Aminotetrahydrofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that has found a significant role in drug discovery. It is present in at least 13 FDA-approved drugs, including well-known agents like Darunavir and Terazosin, which are used for a range of clinical diseases[1][2][3]. The THF motif is often employed as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, improve drug-receptor interactions, and increase bioavailability[1].

The addition of amino and hydroxyl groups, as in 4-Aminotetrahydrofuran-3-ol, introduces stereocenters and functional handles for further chemical modification. These groups provide opportunities for hydrogen bonding, salt bridge formation, and covalent linkage to other pharmacophores, making the scaffold particularly valuable for creating molecules that can precisely interact with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, simplifying its use in synthetic chemistry workflows.

The true "action" of this compound is therefore realized through its incorporation into larger molecules. The following sections will detail the mechanisms of action of prominent drug classes that leverage this structural motif.

Part 2: Established Mechanisms of Action for Aminotetrahydrofuran-Derived Therapeutics

Inhibition of HIV-1 Protease: A Cornerstone of Antiretroviral Therapy

One of the most successful applications of the tetrahydrofuran scaffold is in the development of HIV-1 Protease Inhibitors (PIs). The viral protease is a critical enzyme in the HIV life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

Mechanism of Action: HIV-1 protease is an aspartic protease with a C2-symmetric active site. PIs are designed as transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis. They bind tightly within the protease active site, preventing the enzyme from processing its natural substrates.

The bis-tetrahydrofuran (bis-THF) moiety, a key component of the highly potent PI Darunavir , is a prime example of the scaffold's utility[4]. This ligand is designed to form extensive hydrogen bonds with the backbone atoms of the protease active site, a concept termed "backbone binding"[4][5]. This is a critical design choice; by targeting the conserved backbone rather than the more variable side chains of the amino acid residues, inhibitors can maintain potency against drug-resistant viral strains that have mutations in the active site.

The oxygen atoms of the THF rings act as hydrogen bond acceptors, interacting with the amide protons of key residues like Asp29 and Asp30 in the enzyme's "flap" regions. This strong interaction stabilizes the enzyme-inhibitor complex, leading to picomolar-level inhibition[4]. 4-Aminotetrahydrofuran-3-ol provides a foundational structure from which such sophisticated P2 ligands can be synthesized.

Visualizing the Mechanism: HIV-1 Protease Inhibition

Caption: Inhibition of HIV-1 Protease by a THF-containing inhibitor.

Experimental Protocol: HIV-1 Protease Activity Assay This protocol outlines a standard fluorescence resonance energy transfer (FRET) assay to measure the efficacy of a novel PI derived from the aminotetrahydrofuran scaffold.

-

Reagents & Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by a cleavage sequence)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl)

-

Test Inhibitor (synthesized using this compound)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.

-

Add 10 µL of the diluted inhibitor to the wells of the microplate. Include controls for 100% activity (buffer + DMSO) and 0% activity (no enzyme).

-

Add 80 µL of the FRET substrate solution to each well.

-

Initiate the reaction by adding 10 µL of a pre-chilled solution of HIV-1 Protease to each well.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair.

-

Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.

-

| Parameter | Description |

| Enzyme | Recombinant HIV-1 Protease |

| Substrate | FRET-based peptide |

| Detection | Fluorescence (Ex/Em specific to FRET pair) |

| Endpoint | IC₅₀ (Inhibitor concentration for 50% inhibition) |

Selective Agonism of the Adenosine A₁ Receptor: A Cardiovascular Application

The aminotetrahydrofuran scaffold is also a precursor to selective agonists of the A₁ adenosine receptor. An example is Tecadenoson , an antiarrhythmic agent synthesized from (R)-3-aminotetrahydrofuran, which was investigated for the termination of paroxysmal supraventricular tachycardia (PSVT)[6][7].

Mechanism of Action: The A₁ adenosine receptor is a G protein-coupled receptor (GPCR) highly expressed in cardiac tissue, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. Its activation is coupled to an inhibitory G protein (Gᵢ).

-

Binding and G-Protein Activation: Tecadenoson binds selectively to the A₁ receptor. This causes a conformational change, leading to the activation of the associated Gᵢ protein.

-

Inhibition of Adenylyl Cyclase: The activated Gᵢ protein inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation leads to two key effects in AV nodal cells:

-

Inhibition of L-type Ca²⁺ channels: This reduces the influx of calcium, slowing the rate of depolarization.

-

Activation of K⁺ channels (IK(Ado)): This increases the efflux of potassium, causing hyperpolarization of the cell membrane.

-

-

Physiological Effect: The combined effect is a slowing of conduction velocity and an increase in the refractory period of the AV node. This interrupts the re-entrant circuit responsible for most forms of PSVT, restoring normal sinus rhythm[7][8].

The aminotetrahydrofuran portion of Tecadenoson is crucial for its selective and potent interaction with the A₁ receptor, fitting into the ligand-binding pocket and orienting the rest of the molecule for optimal engagement.

Visualizing the Mechanism: A₁ Receptor Signaling Cascade

Caption: A₁ receptor activation by Tecadenoson in an AV nodal cell.

Direct Inhibition of Coagulation Factor Xa: An Antithrombotic Strategy

Derivatives of aminotetrahydrofurans have also been explored as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Direct FXa inhibitors are a modern class of anticoagulants used for the prevention and treatment of thrombosis.

Mechanism of Action: The coagulation cascade is a series of enzymatic activations culminating in the formation of thrombin, which then converts fibrinogen to fibrin to form a blood clot. Factor Xa is the enzyme that converts prothrombin to thrombin, making it a strategic target for anticoagulation[9].

Direct FXa inhibitors function by binding directly to the active site of the FXa enzyme, preventing it from binding and cleaving prothrombin. Unlike indirect inhibitors (like heparin), they do not require a cofactor like antithrombin.

The role of a scaffold like aminotetrahydrofuran in an FXa inhibitor is to provide a rigid, three-dimensional structure that can orient key pharmacophoric elements to interact with specific pockets in the FXa active site, such as the S1 and S4 pockets. These interactions are typically non-covalent and include hydrogen bonds and hydrophobic interactions, leading to potent and reversible inhibition of the enzyme's activity[10].

Visualizing the Mechanism: Factor Xa Inhibition Workflow

Caption: The role of a direct Factor Xa inhibitor in the coagulation cascade.

Experimental Protocol: Factor Xa Chromogenic Assay This protocol describes a method to determine the inhibitory activity of a new compound against FXa.

-

Reagents & Materials:

-

Purified Human Factor Xa

-

Chromogenic FXa Substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl, pH 8.4, containing NaCl and PEG-8000)

-

Test Inhibitor

-

96-well clear microplates

-

Spectrophotometer (plate reader) capable of reading at 405 nm

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Add 25 µL of the diluted inhibitor or buffer (for control) to the wells.

-

Add 25 µL of the Human Factor Xa solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time. The rate of color development (p-nitroaniline release) is proportional to FXa activity.

-

Calculate the reaction velocity for each concentration.

-

Determine the IC₅₀ by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

| Parameter | Description |

| Enzyme | Purified Human Factor Xa |

| Substrate | Chromogenic Peptide (e.g., S-2222) |

| Detection | Absorbance at 405 nm |

| Endpoint | Kᵢ or IC₅₀ |

Part 3: Conclusion and Future Directions

This compound represents a quintessential example of a "privileged scaffold" in medicinal chemistry. While it lacks an intrinsic mechanism of action, its structural features—stereochemical complexity, functional handles for derivatization, and a metabolically stable core—make it an invaluable starting point for the synthesis of potent and selective drugs.

The successful development of HIV protease inhibitors, adenosine A₁ receptor agonists, and the exploration of Factor Xa inhibitors all underscore the versatility of this chemical motif. For researchers and drug development professionals, this compound and its isomers should be considered key components in library synthesis and lead optimization campaigns, particularly when targeting enzymes or receptors with well-defined, constrained binding pockets. Future research may see this scaffold incorporated into novel antibiotics, kinase inhibitors, or other therapeutic agents where precise three-dimensional orientation of functional groups is paramount for achieving desired biological activity.

References

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(24), 8963. [Link]

-

Goyal, M., & Shuaib, A. (2005). Tecadenoson: a novel, selective A1 adenosine receptor agonist. Cardiology in Review, 13(6), 315-321. [Link]

-

Annamalai, T., et al. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. European Journal of Medicinal Chemistry, 54, 771-783. [Link]

-

Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 54(4), 1035-1046. [Link]

-

Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry, 10(35), 7087-7094. [Link]

-

Carbone, M., & Gavagnin, M. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 16(11), 441. [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

-

Annamalai, T., et al. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. European Journal of Medicinal Chemistry, 54, 771-783. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]

-

Watt, J., et al. (2007). Trial to Evaluate the Management of Paroxysmal Supraventricular Tachycardia During an Electrophysiology Study With Tecadenoson. Circulation, 115(2), 176-182. [Link]

-

Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722. [Link]

-

Ghosh, A. K., et al. (2020). Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-tetrahydrofuran in a Pseudosymmetric Dipeptide Isostere. Journal of Medicinal Chemistry, 63(15), 8287-8298. [Link]

-

Khalid, W., et al. (2022). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 27(19), 6537. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

-

De Luca, L. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(18), 5482. [Link]

-

CV Therapeutics. (2005). Tecadenoson. Drugs of the Future, 30(1), 25. [Link]

-

Galiano, L., et al. (2025). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. ResearchGate. [Link]

-

Li, W., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 13, 1039868. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 91(4), 1315-1442. [Link]

-

Dr Matt & Dr Mike. (2017). Mechanism of Action for Adenosine. YouTube. [Link]

-

Thingyansane. (2023). Direct Factor Xa Inhibitors - How do they work? (Pharmacology, Indications, Side effects). YouTube. [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminotetrahydrofuran-3-ol Hydrochloride: A Conformationally Constrained Surrogate for Advanced Peptide Design

A Technical Guide for Researchers and Drug Development Professionals

In the pursuit of novel therapeutics, the strategic modification of peptides to enhance their pharmacological profiles is a cornerstone of modern medicinal chemistry. The introduction of non-natural amino acids and surrogates that impart conformational rigidity has emerged as a powerful tool to improve potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of 4-Aminotetrahydrofuran-3-ol hydrochloride , a compelling amino acid surrogate, offering insights into its synthesis, incorporation into peptides, and its profound impact on peptide structure and function.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Discovery

Native peptides, despite their high potency and specificity, often suffer from limitations such as poor metabolic stability and low oral bioavailability, hindering their therapeutic potential. A primary reason for these shortcomings is their inherent conformational flexibility, which makes them susceptible to proteolytic degradation and unable to maintain the precise three-dimensional structure required for optimal receptor binding.

To overcome these challenges, medicinal chemists employ various strategies to introduce conformational constraints into peptide sequences. By reducing the number of accessible conformations, it is possible to pre-organize the peptide into its bioactive conformation, leading to:

-

Enhanced Receptor Affinity and Selectivity: A more rigid peptide backbone can more precisely complement the binding site of the target receptor, leading to stronger and more specific interactions.

-

Increased Metabolic Stability: Conformational constraints can shield peptide bonds from enzymatic cleavage, thereby prolonging the half-life of the peptide in vivo.

-

Improved Bioavailability: By locking the peptide in a conformation that is more amenable to crossing biological membranes, bioavailability can be enhanced.

One promising class of building blocks for achieving conformational constraint is that of cyclic amino acid surrogates. Among these, furanoid sugar amino acids and their derivatives, such as 4-Aminotetrahydrofuran-3-ol, have garnered significant interest due to their rigid, yet tunable, structures.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a saturated five-membered furan ring with amino and hydroxyl substituents. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂ | |

| Molecular Weight | 139.58 g/mol | |

| Stereochemistry | Multiple stereoisomers exist (e.g., (3R,4S), (3S,4R), (3R,4R), (3S,4S)) | , |

The presence of chiral centers at the 3 and 4 positions of the tetrahydrofuran ring allows for the synthesis of different stereoisomers. This stereochemical diversity is a critical feature, as the specific spatial arrangement of the amino and hydroxyl groups will dictate the conformational preferences it imparts upon a peptide chain.

Synthesis of 4-Aminotetrahydrofuran-3-ol Building Blocks for Peptide Synthesis

A plausible synthetic strategy would involve the reaction of the free amine of 4-Aminotetrahydrofuran-3-ol with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The hydroxyl group may also require a temporary protecting group, such as a tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) ether, to prevent unwanted side reactions during peptide coupling.

The synthesis of related furanoid sugar amino acids has been reported, providing a valuable template for the development of a synthetic route to Fmoc-protected 4-Aminotetrahydrofuran-3-ol. For instance, the synthesis of furanoid sugar amino acids has been achieved through a novel reaction pathway involving an intramolecular 5-exo SN2 opening of a hexose-derived terminal aziridine ring.[1]

Incorporation into Peptides and Impact on Conformation

The true value of 4-Aminotetrahydrofuran-3-ol as an amino acid surrogate lies in its ability to induce specific secondary structures, such as β-turns, within a peptide chain. The rigid tetrahydrofuran ring restricts the rotational freedom of the peptide backbone, effectively acting as a template to guide folding.

As a Dipeptide Isostere and Turn Inducer

Furanoid sugar amino acids, close structural relatives of 4-Aminotetrahydrofuran-3-ol, have been successfully utilized as dipeptide isosteres to induce turn structures in small linear peptides.[1] When incorporated into the opioid peptide Leu-enkephalin in place of the flexible Gly-Gly dipeptide, these surrogates promoted folded conformations.

Detailed structural analysis of these modified peptides using a combination of circular dichroism (CD), Nuclear Magnetic Resonance (NMR) spectroscopy, and constrained molecular dynamics (MD) simulations revealed the formation of an unusual nine-membered pseudo β-turn-like structure.[1] This turn was stabilized by a strong intramolecular hydrogen bond between the amide proton of the following amino acid and a hydroxyl group on the sugar ring.[1]

Caption: Incorporation of 4-Aminotetrahydrofuran-3-ol induces a β-turn conformation.

This induced turn brings distant parts of the peptide chain into proximity, which can be crucial for creating the correct pharmacophore for receptor binding. In the case of the modified Leu-enkephalin, the induced turn brought the two aromatic rings of Tyrosine and Phenylalanine closer together, a structural feature known to be important for the biological activity of opioid peptides.[1]

Experimental Workflow for Conformational Analysis

A robust experimental workflow is essential to validate the conformational effects of incorporating 4-Aminotetrahydrofuran-3-ol into a peptide.

-

Peptide Synthesis: The peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protected 4-Aminotetrahydrofuran-3-ol building block is coupled using standard coupling reagents such as HBTU/HOBt or HATU.

-

Purification and Characterization: The synthesized peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides initial insights into the secondary structure of the peptide in solution. The presence of a turn or helical structure will give rise to a characteristic CD spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as TOCSY and NOESY, are employed to obtain detailed structural information. NOE (Nuclear Overhauser Effect) cross-peaks provide distance constraints between protons, which are used to calculate the three-dimensional structure of the peptide. Temperature coefficient studies of amide protons can identify those involved in intramolecular hydrogen bonds, a hallmark of stable secondary structures.

-

Molecular Dynamics (MD) Simulations: The distance constraints obtained from NMR are used to perform constrained molecular dynamics simulations. This computational approach helps to refine the solution structure of the peptide and to visualize the conformational ensemble.

Impact on Biological Activity: A Case Study with Leu-Enkephalin

While direct biological activity data for peptides containing 4-Aminotetrahydrofuran-3-ol is not extensively reported, the study on the closely related furanoid sugar amino acid-containing Leu-enkephalin analogues provides compelling evidence of the potential of this approach.

The analgesic activities of the modified Leu-enkephalin analogues were determined using mouse hot-plate and tail-clip methods. The results showed that the analogues exhibited analgesic activity similar to that of the parent peptide, Leu-enkephalin methyl ester.[1] This demonstrates that the incorporation of the furanoid sugar amino acid surrogate is well-tolerated and can lead to bioactive compounds.

| Peptide | Analgesic Activity (Relative to Leu-Enkephalin Methyl Ester) |

| Leu-Enkephalin Analogue with Gaa | Similar |

| Leu-Enkephalin Analogue with Iaa | Similar |

Data extrapolated from studies on related furanoid sugar amino acids.[1]

The key takeaway is that the syn disposition of the β-hydroxycarboxyl motif on the sugar ring appears to be a critical factor in nucleating the observed turn structures and, consequently, in retaining biological activity.[1] This highlights the importance of stereochemistry in the design of such surrogates.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, building block for the design of conformationally constrained peptidomimetics. Drawing parallels from the successful application of related furanoid sugar amino acids, it is evident that the incorporation of this surrogate has the potential to induce well-defined turn structures in peptides, leading to enhanced biological activity and metabolic stability.

Future research in this area should focus on:

-

Developing robust and scalable synthetic routes to various stereoisomers of Fmoc-protected 4-Aminotetrahydrofuran-3-ol.

-

Systematically incorporating these building blocks into a range of bioactive peptides to elucidate structure-activity relationships.

-

Conducting detailed conformational analyses using advanced NMR and computational techniques to understand the precise structural consequences of their incorporation.

-

Exploring the potential of these surrogates in modulating other peptide properties, such as cell permeability and oral bioavailability.

As our understanding of the interplay between peptide conformation and biological function deepens, the strategic use of conformationally constrained surrogates like 4-Aminotetrahydrofuran-3-ol will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

References

-

PubChem. (n.d.). 4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Suhara, Y., Ohta, S., Sano, M., Ito, Y., & Ogawa, S. (1998). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 63(23), 8374–8385. [Link]

-

PubChem. (n.d.). (3S,4S)-4-Aminotetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Amino-tetrahydro-furan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Chiral Synthesis of 4-Aminotetrahydrofuran-3-ol Isomers: A Comprehensive Guide for Drug Development Professionals

Introduction: The Significance of Chiral 3,4-Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] The introduction of stereochemically defined substituents dramatically expands the accessible chemical space and allows for fine-tuning of pharmacological properties. The 4-aminotetrahydrofuran-3-ol core, with its adjacent hydroxyl and amino groups, presents a particularly valuable pharmacophore, capable of forming key hydrogen bonding interactions with biological targets. Access to all four stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—is crucial for comprehensive structure-activity relationship (SAR) studies during drug discovery and development, as stereochemistry often dictates efficacy and safety profiles.

This application note provides a detailed guide to the chiral synthesis of all four stereoisomers of 4-aminotetrahydrofuran-3-ol. We will delve into a robust synthetic strategy originating from the chiral pool, specifically from readily available tartaric acid. This approach offers a divergent pathway to both cis and trans diastereomers, ensuring high stereochemical fidelity. The protocols herein are designed to be self-validating, with in-depth explanations of the stereochemical outcomes and analytical methods for verification.

Strategic Overview: A Divergent Approach from a Common Chiral Precursor

Our synthetic strategy leverages the inherent chirality of tartaric acid to construct a key chiral intermediate: an epoxy alcohol. This intermediate serves as a branching point from which all four target isomers can be accessed through stereocontrolled nucleophilic opening of the epoxide, followed by intramolecular cyclization and functional group manipulation. This approach is both elegant and practical, minimizing the need for chiral chromatography in the early stages and ensuring excellent enantiomeric purity in the final products.

Caption: Overall synthetic strategy for the four isomers of 4-aminotetrahydrofuran-3-ol.

PART 1: Synthesis of the cis-Isomers: (3S,4S)- and (3R,4R)-4-Aminotetrahydrofuran-3-ol

The synthesis of the cis-isomers begins with the appropriate enantiomer of tartaric acid to generate a chiral epoxy alcohol. A key step is the regioselective opening of the epoxide with an azide nucleophile, which proceeds with inversion of configuration to set up the anti-relationship of the resulting hydroxyl and azido groups. Subsequent intramolecular cyclization and reduction of the azide afford the desired cis-amino alcohols.

Protocol 1.1: Synthesis of (3S,4S)-4-Aminotetrahydrofuran-3-ol from L-(+)-Tartaric Acid

This protocol outlines the synthesis of the (3S,4S)-isomer, starting from L-(+)-tartaric acid. The synthesis of the enantiomeric (3R,4R)-isomer can be achieved by starting with D-(-)-tartaric acid and following the same sequence of reactions.

Step 1: Synthesis of (2S,3S)-2,3-Epoxy-4-penten-1-ol

This multi-step conversion of L-(+)-tartaric acid to the chiral epoxy alcohol is a well-established procedure in organic synthesis and serves as the cornerstone of this entire synthetic strategy.[2] The chirality from tartaric acid is transferred through a series of transformations to establish the stereocenters in the epoxy alcohol.

Step 2: Regioselective Epoxide Opening to form (2S,3R)-3-Azido-4-pentene-1,2-diol

The crucial epoxide opening is achieved using sodium azide. The reaction is highly regioselective, with the azide nucleophile attacking the less hindered carbon of the epoxide. This SN2 reaction proceeds with inversion of configuration at the C3 position, leading to the anti-diol.

| Reagent | Quantity | Molar Equiv. | Notes |

| (2S,3S)-2,3-Epoxy-4-penten-1-ol | 1.0 g | 1.0 | Starting material |

| Sodium Azide (NaN₃) | 1.3 g | 2.0 | Nucleophile |

| Ammonium Chloride (NH₄Cl) | 1.07 g | 2.0 | Mild acid catalyst |

| Methanol/Water (4:1) | 20 mL | - | Solvent |

Procedure:

-

To a solution of (2S,3S)-2,3-epoxy-4-penten-1-ol in a 4:1 mixture of methanol and water, add ammonium chloride and sodium azide.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude azido diol, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to (3S,4S)-4-Azidotetrahydrofuran-3-ol

The formation of the tetrahydrofuran ring is achieved via an intramolecular Williamson ether synthesis. The primary alcohol attacks a transiently formed electrophilic center, facilitated by the activation of the terminal double bond.

| Reagent | Quantity | Molar Equiv. | Notes |

| (2S,3R)-3-Azido-4-pentene-1,2-diol | 1.0 g | 1.0 | Starting material |

| N-Iodosuccinimide (NIS) | 1.7 g | 1.1 | Halogenating agent |

| Dichloromethane (DCM) | 20 mL | - | Solvent |

Procedure:

-

Dissolve the crude (2S,3R)-3-azido-4-pentene-1,2-diol in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add N-iodosuccinimide portion-wise.

-

Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting iodomethyltetrahydrofuran derivative is then subjected to deiodination using a radical-based method (e.g., AIBN and Bu₃SnH) to yield (3S,4S)-4-azidotetrahydrofuran-3-ol. Purify by flash column chromatography.

Step 4: Reduction to (3S,4S)-4-Aminotetrahydrofuran-3-ol

The final step involves the reduction of the azide to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

| Reagent | Quantity | Molar Equiv. | Notes |

| (3S,4S)-4-Azidotetrahydrofuran-3-ol | 1.0 g | 1.0 | Starting material |

| Palladium on Carbon (10% Pd/C) | 100 mg | 10 wt% | Catalyst |

| Methanol | 20 mL | - | Solvent |

| Hydrogen Gas (H₂) | 1 atm (balloon) | - | Reducing agent |

Procedure:

-

Dissolve (3S,4S)-4-azidotetrahydrofuran-3-ol in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the desired (3S,4S)-4-aminotetrahydrofuran-3-ol.[4][5]

PART 2: Synthesis of the trans-Isomers: (3R,4S)- and (3S,4R)-4-Aminotetrahydrofuran-3-ol

The synthesis of the trans-isomers also starts from the same chiral epoxy alcohol. However, the regioselectivity of the epoxide opening is directed to the other carbon atom to generate the syn-diol. This is achieved by modifying the reaction conditions to favor attack at the more substituted carbon.

Protocol 2.1: Synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-ol from L-(+)-Tartaric Acid

Step 1: Synthesis of (2S,3S)-2,3-Epoxy-4-penten-1-ol

This is the same starting material as in Protocol 1.1.

Step 2: Regioselective Epoxide Opening to form (2S,3S)-2-Azido-4-pentene-1,3-diol

To achieve the desired regioselectivity for the syn-diol, the epoxide opening is performed under conditions that favor attack at the more substituted carbon. This can be achieved using a Lewis acid catalyst to activate the epoxide.[6]

| Reagent | Quantity | Molar Equiv. | Notes |

| (2S,3S)-2,3-Epoxy-4-penten-1-ol | 1.0 g | 1.0 | Starting material |

| Sodium Azide (NaN₃) | 1.3 g | 2.0 | Nucleophile |

| Titanium(IV) isopropoxide | 0.2 mL | 0.1 | Lewis acid catalyst |

| Acetonitrile | 20 mL | - | Solvent |

Procedure:

-

Dissolve (2S,3S)-2,3-epoxy-4-penten-1-ol and sodium azide in anhydrous acetonitrile under an inert atmosphere.

-

Add titanium(IV) isopropoxide dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate.

-

Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude syn-azido diol.

Step 3 & 4: Intramolecular Cyclization and Reduction

The subsequent intramolecular cyclization and azide reduction steps are analogous to those described in Protocol 1.1 (Steps 3 and 4), yielding the final trans-isomer, (3R,4S)-4-aminotetrahydrofuran-3-ol.[7][8]

Caption: Divergent synthesis of cis and trans isomers from a common epoxy alcohol.

PART 3: Analytical Methods for Stereochemical Characterization

Confirmation of the stereochemistry of the final products is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is recommended.

NMR Spectroscopy

The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants between the protons on C3 and C4 in the ¹H NMR spectrum. For the cis-isomers, a larger coupling constant (typically around 5-7 Hz) is expected due to the pseudo-axial-equatorial or pseudo-equatorial-axial relationship of the protons. In contrast, the trans-isomers will exhibit a smaller coupling constant (typically around 2-4 Hz) for the pseudo-equatorial-equatorial or pseudo-axial-axial relationship. Further confirmation can be obtained through 2D NMR experiments such as NOESY.

Chiral HPLC

To determine the enantiomeric purity of the final compounds, chiral HPLC is the method of choice.[9][10] While method development is often empirical, a good starting point for these polar amino alcohols is a polysaccharide-based chiral stationary phase.

Recommended Starting Conditions for Chiral HPLC Method Development:

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or suitable wavelength if derivatized) |

It may be necessary to derivatize the amino and/or hydroxyl groups (e.g., with a benzoyl or other chromophore-containing group) to improve detection and separation.

Conclusion

This application note provides a comprehensive and practical guide for the stereoselective synthesis of all four isomers of 4-aminotetrahydrofuran-3-ol. By utilizing a divergent strategy from a common chiral precursor derived from tartaric acid, researchers can efficiently access these valuable building blocks for medicinal chemistry programs. The detailed protocols and analytical guidance are intended to empower drug development professionals to confidently synthesize and characterize these important chiral molecules, thereby accelerating the discovery of new therapeutics.

References

- Frank, N., Leutzsch, M., & List, B. (2025). The use of HFIP as solvent enables mild Bro̷nsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives using silanes as reducing agents. Journal of the American Chemical Society, 147, 7932-7938.